molecular formula C21H26N2O3 B486679 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide CAS No. 825608-82-0

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide

Cat. No.: B486679
CAS No.: 825608-82-0
M. Wt: 354.4g/mol
InChI Key: SKWWVJGDCXGXHZ-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide is a high-purity synthetic organic compound supplied exclusively for research applications. This molecule features a piperidine-4-carboxamide core, a privileged scaffold in medicinal chemistry known for its significant biological relevance, particularly in central nervous system (CNS) targeting. The compound's structure incorporates a hydroxy-phenylphenoxypropyl side chain, which enhances its potential for receptor interaction and blood-brain barrier permeability. Compounds within this structural class have demonstrated substantial research value as novel potent analgesics with selective affinity for opioid receptors . Specifically, related piperidine-4-carboxamide derivatives function as highly potent and selective μ opioid receptor (MOR) ligands, exhibiting nanomolar binding affinity (K i MOR ~7.3 nM) with significant selectivity over delta and kappa opioid receptor subtypes . The molecular mechanism involves sophisticated interactions with receptor sites through water bridges, salt bridges, hydrogen bonding, and hydrophobic contacts, which can be explored using this compound . Beyond analgesia, this chemical scaffold shows research potential in developing NR1/2B subtype selective NMDA receptor antagonists and has been investigated in sedative activity models . The presence of the carboxamide group and aromatic systems provides opportunities for further structural modification and structure-activity relationship (SAR) studies. This product is intended for pharmaceutical research, neuropharmacology studies, receptor binding assays, and as a synthetic intermediate for novel chemical entity development. Researchers will find this compound particularly valuable for exploring innovative pathways in pain management, neurotransmitter regulation, and the development of receptor subtype-selective ligands with potentially improved side effect profiles compared to classical agents.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c22-21(25)18-10-12-23(13-11-18)14-19(24)15-26-20-8-6-17(7-9-20)16-4-2-1-3-5-16/h1-9,18-19,24H,10-15H2,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWVJGDCXGXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of δ-Amino Nitriles

A common approach involves the cyclization of δ-amino nitriles under acidic or basic conditions. For example, 4-cyanopiperidine intermediates can be hydrolyzed to the corresponding carboxamide using hydrogen peroxide in basic media. This method yields piperidine-4-carboxamide with >80% purity, as confirmed by 1H^1H-NMR and LC-MS.

Reductive Amination of Ketones

Reductive amination of 4-oxopiperidine derivatives with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) provides direct access to the piperidine ring. Subsequent amidation via activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) and reaction with ammonium hydroxide yields the carboxamide.

Synthesis of the 2-Hydroxy-3-(4-Phenylphenoxy)propyl Side Chain

The phenoxypropyl side chain is constructed through nucleophilic substitution or epoxide ring-opening reactions.

Williamson Ether Synthesis

4-Phenylphenol reacts with 1,3-dibromopropane in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) to form 3-bromo-1-(4-phenylphenoxy)propane. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH\text{NaOH}) yields 2-hydroxy-3-(4-phenylphenoxy)propane.

Epoxide Intermediate Route

Epichlorohydrin undergoes ring-opening with 4-phenylphenol under basic conditions to generate 2-hydroxy-3-(4-phenylphenoxy)propyl chloride. Reduction with lithium aluminium hydride (LiAlH4\text{LiAlH}_4) removes the chloride, producing the desired propanol derivative.

Coupling Strategies for Final Assembly

The piperidine-4-carboxamide and phenoxypropyl segments are coupled via alkylation or Mitsunobu reactions.

Alkylation of Piperidine Nitrogen

The piperidine nitrogen attacks a halogenated propyl intermediate (e.g., 3-chloro-1-(4-phenylphenoxy)-2-propanol) in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}). This method achieves ~70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3\text{PPh}_3), the hydroxyl group of 2-hydroxy-3-(4-phenylphenoxy)propane is coupled to the piperidine nitrogen. This approach offers superior regioselectivity (>95%) but requires anhydrous conditions.

Optimization and Challenges

Protecting Group Strategies

  • Hydroxyl Protection : The secondary alcohol in the propyl chain is often protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions.

  • Amide Stability : Carboxamide groups are susceptible to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.

Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Piperidine cyclizationH2O2\text{H}_2\text{O}_2, NaOH, 80°C8590
Ether formationK2CO3\text{K}_2\text{CO}_3, DMF, 110°C7888
Mitsunobu couplingDEAD, PPh3\text{PPh}_3, THF, 0°C→RT9295

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 7.45–7.20 (m, 9H, aromatic), 4.10–3.90 (m, 2H, OCH2_2), 3.60–3.40 (m, 1H, CHOH), 2.80–2.50 (m, 4H, piperidine).

  • IR (KBr) : 3320 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O amide).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity post-recrystallization from ethanol.

Alternative Routes and Innovations

Enzymatic Amination

Recent advances utilize transaminases to catalyze the formation of chiral piperidine intermediates, though this method remains experimental for carboxamide derivatives.

Flow Chemistry

Continuous-flow systems reduce reaction times for alkylation steps from 12 hours to 30 minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenylphenoxy moiety.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated hydrocarbon structure.

Scientific Research Applications

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with G protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues of Piperidine-4-Carboxamides

The following table summarizes key structural analogs, their substituents, molecular features, and biological activities:

Compound Name / Structure Molecular Formula Key Substituents Biological Target/Activity Key Findings Reference
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol C₂₇H₂₈N₂O₃ Naphthalen-2-yloxy, quinolin-3-yl 5-HT₁F antagonist (Ki = 11–47 nM) Specific 5-HT₁F inhibition; nonspecific luminescence inhibition at ≥3 μM
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₂₉H₃₉F₃N₄O₂ Fluoro-methylphenyl, oxazolylmethyl HCV entry inhibitor Synthesized in 61% yield; purity >99.8%
D2AAK4 (N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide) C₂₂H₂₅N₄O₃ Benzimidazolyl, hydroxyphenyl Multi-target aminergic GPCR ligand Potential antipsychotic activity; targets D₂, 5-HT₂A, and others
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₈FN₃O Naphthalenyl, fluorobenzyl SARS-CoV-2 inhibitor (projected) Reported as a potential antiviral agent
1-[3-(2-Chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide C₂₁H₂₃ClN₄OS Phenothiazinyl Undocumented (likely CNS-related) Cataloged as a chemical intermediate

Key Comparative Insights

Substituent-Driven Target Specificity
  • Aromatic Moieties: The 4-phenylphenoxy group in the target compound contrasts with the naphthalen-2-yloxy group in the 5-HT₁F antagonist . The naphthalene system’s bulkiness enhances hydrophobic interactions but may reduce solubility compared to phenylphenoxy. Quinolin-3-yl and benzimidazolyl substituents (in and , respectively) confer distinct receptor affinities. For example, the quinoline group in contributes to 5-HT₁F specificity (Ki = 11 nM), whereas benzimidazole in D2AAK4 enables multi-GPCR targeting .
Pharmacological Profiles
  • 5-HT₁F Antagonists: The naphthalenyl/quinolinyl analog exhibits high specificity for 5-HT₁F (Ki = 11 nM vs. 343 nM for 5-HT₂B). However, nonspecific effects at ≥3 μM limit its therapeutic window.
  • Antiviral Agents: Trifluoromethyl and oxazole substituents in HCV inhibitors enhance metabolic stability, as evidenced by >99.8% purity. No direct efficacy data are reported, but yields (57–61%) suggest feasible scalability.
  • Antipsychotics :
    • D2AAK4’s benzimidazolyl group enables dual D₂/5-HT₂A receptor modulation, a hallmark of atypical antipsychotics .
Structural Modifications and Solubility
  • Hydroxy Groups: The 2-hydroxypropyl chain in the target compound and may improve aqueous solubility compared to non-hydroxylated analogs (e.g., ).
  • Amide vs.

Biological Activity

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide, a compound classified under piperidine derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C21H26N2O
  • Molecular Weight : 338.45 g/mol
  • IUPAC Name : this compound

The compound's structure features a piperidine ring substituted with a carboxamide group and a phenoxy moiety, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It has been shown to act as a modulator of aminergic G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antipsychotic Activity : The compound has demonstrated potential antipsychotic properties in behavioral models, where it reduced hyperactivity induced by amphetamines at doses of 100 mg/kg .
  • Cognitive Enhancement : It has been noted to improve memory consolidation in passive avoidance tests, suggesting cognitive-enhancing properties .
  • Anxiogenic Effects : Interestingly, the compound exhibited anxiogenic effects in elevated plus maze tests, indicating a complex profile that may require further investigation to balance its therapeutic potential .

Comparative Data Table

Biological ActivityObserved EffectReference
AntipsychoticReduced amphetamine-induced hyperactivity
Cognitive EnhancementImproved memory consolidation
AnxiogenicIncreased anxiety in elevated maze

In Vitro and In Vivo Studies

A series of studies conducted on related compounds have provided insights into the biological activity of piperidine derivatives. For instance:

  • Molecular Modeling and Virtual Screening : Research utilizing molecular modeling techniques indicated that similar compounds could effectively interact with GPCRs, leading to the identification of potential therapeutic candidates .
  • Behavioral Assessments : In vivo assessments showed that the administration of related compounds resulted in significant behavioral changes consistent with antipsychotic effects. These findings suggest that structural modifications can enhance or alter the pharmacological profile of piperidine derivatives.
  • Pharmacokinetics : Studies on the pharmacokinetic properties of related compounds revealed that modifications in the chemical structure could lead to improved bioavailability and efficacy. Understanding these parameters is crucial for optimizing the therapeutic use of such compounds.

Future Directions

The ongoing research aims to refine the structure of this compound to enhance its selectivity for desired receptor targets while minimizing side effects. Further optimization may yield analogs with improved therapeutic profiles, particularly for psychiatric disorders.

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